2-Fluoro-5-(2-methoxyethoxy)phenol
Overview
Description
2-Fluoro-5-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 g/mol It is a phenolic compound substituted with a fluorine atom and a 2-methoxyethoxy group
Mechanism of Action
Target of Action
Phenolic compounds like 2-fluoro-5-(2-methoxyethoxy)phenol often interact with proteins and enzymes in the body, altering their function .
Mode of Action
Phenolic compounds typically exert their effects through hydrogen bonding with target molecules, altering their structure and function . The presence of the fluoro and methoxyethoxy groups may influence the compound’s reactivity and interactions with its targets .
Biochemical Pathways
Phenolic compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The presence of the fluoro and methoxyethoxy groups may influence the compound’s involvement in these pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
The synthesis of 2-Fluoro-5-(2-methoxyethoxy)phenol can be achieved through several routes. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced with hydrogen in the presence of a hydrogenation catalyst to produce this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Fluoro-5-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Scientific Research Applications
2-Fluoro-5-(2-methoxyethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated phenols on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Fluoro-5-(2-methoxyethoxy)phenol can be compared with other fluorinated phenols and methoxyethoxy-substituted phenols. Similar compounds include:
- 2-Fluoro-4-methoxyphenol
- 2-Fluoro-5-methoxyphenol
- 4-Fluoro-2-methoxyphenol These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-fluoro-5-(2-methoxyethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXNSJLWELXPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285745 | |
Record name | Phenol, 2-fluoro-5-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881293-11-3 | |
Record name | Phenol, 2-fluoro-5-(2-methoxyethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881293-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-fluoro-5-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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